molecular formula C12H11ClO3S B1354814 7-ethoxynaphthalene-2-sulfonyl Chloride CAS No. 186550-33-4

7-ethoxynaphthalene-2-sulfonyl Chloride

Cat. No.: B1354814
CAS No.: 186550-33-4
M. Wt: 270.73 g/mol
InChI Key: MBROCIXIVKLWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-ethoxynaphthalene-2-sulfonyl chloride is an organic compound with the molecular formula C12H11ClO3S and a molecular weight of 270.73 g/mol. This compound is widely used in scientific research due to its various properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxynaphthalene-2-sulfonyl chloride typically involves the sulfonylation of 7-ethoxynaphthalene. This process can be achieved by reacting 7-ethoxynaphthalene with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxynaphthalene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are used under controlled conditions to prevent over-reduction.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation reactions.

    Sulfinic Acids: Formed by reduction reactions.

Scientific Research Applications

7-ethoxynaphthalene-2-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-ethoxynaphthalene-2-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxynaphthalene-2-sulfonyl chloride
  • 7-ethoxynaphthalene-1-sulfonyl chloride
  • 7-propoxynaphthalene-2-sulfonyl chloride

Uniqueness

7-ethoxynaphthalene-2-sulfonyl chloride is unique due to its specific ethoxy group at the 7-position, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

7-ethoxynaphthalene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3S/c1-2-16-11-5-3-9-4-6-12(17(13,14)15)8-10(9)7-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBROCIXIVKLWLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.